4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride
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Overview
Description
4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride is a chemical compound with the molecular formula C9H15N3.2HCl. It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride typically involves the alkylation of pyrazole with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride can be compared with other similar compounds, such as:
1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole: Similar structure but without the methyl group at the 4-position.
1-(Piperidin-2-ylmethyl)-1H-pyrazole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3(5)-Substituted pyrazoles: These compounds have different substituents at the 3 or 5 positions of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-8-5-11-12(6-8)7-9-3-2-4-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFCWTURVSDIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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